Beryllon II

Übersicht

Beschreibung

Beryllon II is a new synthetic compound that has recently been developed and tested for a variety of laboratory and medical applications. This compound is a derivative of beryllium and has been found to have a number of unique properties that make it useful in a variety of laboratory and medical applications.

Wissenschaftliche Forschungsanwendungen

Biotechnologie: Proteinanalyse

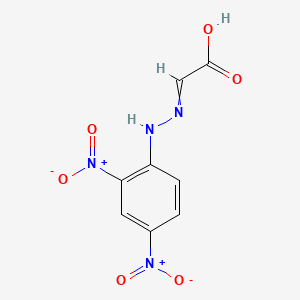

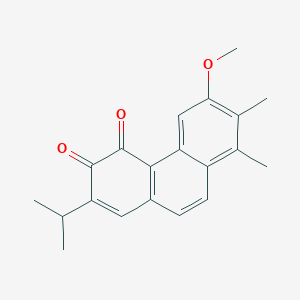

Beryllon II wurde in der Rayleigh-Lichtstreutechnik eingesetzt, um die Detektion von Proteinkomplexen zu verbessern {svg_1}. Diese Methode ist sehr empfindlich und schnell, was sie ideal für die Proteinquantifizierung in verschiedenen biotechnologischen Anwendungen macht.

Materialwissenschaft: Chromatographie und Massenspektrometrie

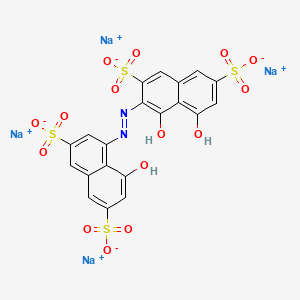

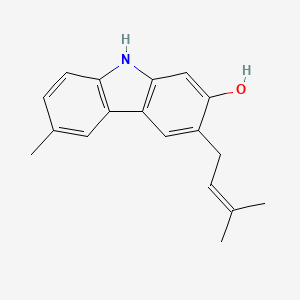

In der Materialwissenschaft wird this compound verwendet, um die Chromatographie und Massenspektrometrie zu erleichtern. Es unterstützt die Probenmanipulation und verbessert die Effizienz analytischer Verfahren {svg_2}.

Umweltwissenschaften: Sulfat-Mikrotitration

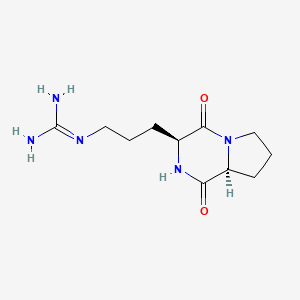

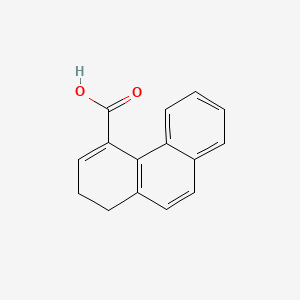

Umweltwissenschaftler verwenden this compound als Indikator für die mikrotitrimetrische Bestimmung von Sulfat in Umweltproben. Diese Methode ist empfindlicher und weniger störanfällig als herkömmliche Indikatoren {svg_3}.

Pharmazeutika: Proteinbestimmung

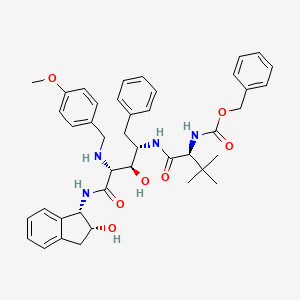

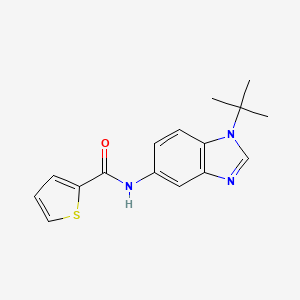

Die pharmazeutische Industrie setzt this compound bei der Bestimmung von Proteinen ein. Die Zugabe von Al³⁺ zum this compound-Protein-Komplex verstärkt die Rayleigh-Lichtstreuung erheblich, was für die schnelle und genaue Proteinmessung entscheidend ist {svg_4}.

Analytische Chemie: Koordinationsverbindungen

This compound ist bedeutsam für die Entwicklung von Koordinationsverbindungen für die spektrophotometrische und lumineszente Bestimmung von Metallionen. Seine Rolle in der analytischen Chemie ist entscheidend für die Synthese und das Studium der Eigenschaften dieser Verbindungen {svg_5}.

Lebensmittelindustrie: Membranprozesse

In der Lebensmittelindustrie werden die Anwendungen von this compound nicht direkt erwähnt, aber es könnte möglicherweise an Membranprozessen beteiligt sein, die für die Trenn- und Reinigungsschritte in der Lebensmittelproduktion entscheidend sind {svg_6}.

Wirkmechanismus

Target of Action

Beryllon II primarily targets proteins, specifically bovine serum albumin (BSA) and human serum albumin (HSA). These proteins play crucial roles in maintaining osmotic pressure and transporting various substances in the bloodstream .

Mode of Action

this compound interacts with its target proteins through a complex formation. The interaction is significantly enhanced by the presence of aluminum ions (Al³⁺), which facilitate the binding of this compound to the proteins. This binding results in a marked increase in Rayleigh light scattering (RLS), which can be measured to determine protein concentrations .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein detection pathway. By forming complexes with proteins in the presence of Al³⁺, this compound enhances the RLS signal, allowing for the sensitive and rapid detection of proteins. This method is particularly useful in biochemical assays and diagnostic applications .

Pharmacokinetics

Its effectiveness in protein detection suggests that it has favorable bioavailability and stability in the assay environment .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of a stable complex with target proteins, leading to an enhanced RLS signal. This allows for the precise quantification of protein concentrations in various samples, which is critical for diagnostic and research purposes .

Action Environment

Environmental factors such as pH and the presence of surfactants can influence the efficacy and stability of this compound. The optimal pH range for its action is between 5.6 and 7.2, where the RLS signal is maximized. Additionally, the presence of certain surfactants can either enhance or inhibit the interaction between this compound and proteins, affecting the overall sensitivity and accuracy of the assay .

This compound’s ability to form stable complexes with proteins and enhance RLS signals makes it a valuable tool in biochemical assays and diagnostic applications. Its interaction with proteins, facilitated by Al³⁺, and the influence of environmental factors are critical to its effectiveness.

: Study of the reaction of proteins with this compound–Al : Study of the reaction of proteins with this compound-AlIII by the Rayleigh light scattering technique : This compound | Chromogenic Reagent | MedChemExpress

Safety and Hazards

Beryllon II is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and avoid contact with skin and eyes . Protective equipment should be worn when handling this compound .

Relevant Papers

A study titled “Study of the reaction of proteins with this compound–Al” discusses the use of this compound in the determination of proteins . Another paper titled “Electrochemical characterization of poly-beryllon II modified carbon …” investigates the electrochemical behaviors of pyrocatechol (PC) and hydroquinone (HQ) at the PBL-II/CPE in pH 7.0 phosphate buffer solution (PBS) .

Biochemische Analyse

Biochemical Properties

Beryllon II plays a significant role in biochemical reactions, particularly in the determination of proteins through Rayleigh light scattering (RLS). The compound forms complexes with proteins such as bovine serum albumin and human serum albumin, which can be greatly enhanced by the addition of aluminum ions . This interaction is highly sensitive and rapid, making this compound an effective reagent for protein quantification. The nature of these interactions involves the binding of this compound to the protein, which is then enhanced by aluminum ions, leading to increased light scattering and thus allowing for precise measurement .

Cellular Effects

This compound influences various cellular processes, particularly in the context of protein determination. The compound interacts with proteins in human serum, enhancing the Rayleigh light scattering effect in the presence of aluminum ions . This interaction can affect cell signaling pathways and gene expression by altering the detection and quantification of proteins within the cell. Additionally, this compound’s role in protein determination can impact cellular metabolism by providing accurate measurements of protein concentrations, which are crucial for various metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with proteins and aluminum ions. The compound forms a complex with proteins, which is then enhanced by the addition of aluminum ions, leading to increased Rayleigh light scattering . This mechanism allows for the sensitive and rapid determination of protein concentrations. This compound’s ability to enhance light scattering in the presence of aluminum ions is a key aspect of its molecular action, making it a valuable tool in biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is known to be stable under ambient conditions, but its stability can be affected by factors such as pH and the presence of interfering substances . Over time, this compound may degrade, leading to changes in its effectiveness in protein determination assays. Long-term effects on cellular function have been observed in in vitro studies, where the compound’s interaction with proteins remains consistent over short periods but may vary with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is effective in protein determination without causing significant adverse effects. At high doses, this compound may exhibit toxic effects, including potential interference with cellular processes and protein interactions . Threshold effects have been observed, where the compound’s effectiveness in protein determination is optimal within a specific dosage range, beyond which adverse effects may occur .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein determination. The compound interacts with enzymes and cofactors that facilitate its binding to proteins and the subsequent enhancement of Rayleigh light scattering . These interactions can affect metabolic flux and metabolite levels by providing accurate measurements of protein concentrations, which are essential for various metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can be influenced by factors such as pH and the presence of aluminum ions . This compound’s transport and distribution are crucial for its effectiveness in protein determination assays, as they ensure that the compound reaches its target proteins and interacts with them effectively .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization within the cell, as it needs to interact with target proteins to enhance Rayleigh light scattering . Understanding the subcellular localization of this compound is essential for optimizing its use in biochemical assays and ensuring accurate protein determination .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Beryllon II involves the reaction of two starting materials, benzene and beryllium chloride, followed by a series of steps to form the final product.", "Starting Materials": [ "Benzene", "Beryllium chloride" ], "Reaction": [ "Step 1: Dissolve benzene in anhydrous ether", "Step 2: Add beryllium chloride to the benzene solution", "Step 3: Heat the mixture under reflux for several hours", "Step 4: Cool the mixture and filter the resulting precipitate", "Step 5: Wash the precipitate with ether to remove any impurities", "Step 6: Dry the product under vacuum to obtain Beryllon II" ] } | |

CAS-Nummer |

51550-25-5 |

Molekularformel |

C20H14N2NaO15S4 |

Molekulargewicht |

673.6 g/mol |

IUPAC-Name |

tetrasodium;4,5-dihydroxy-3-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C20H14N2O15S4.Na/c23-14-6-11(39(29,30)31)2-8-1-10(38(26,27)28)5-13(17(8)14)21-22-19-16(41(35,36)37)4-9-3-12(40(32,33)34)7-15(24)18(9)20(19)25;/h1-7,23-25H,(H,26,27,28)(H,29,30,31)(H,32,33,34)(H,35,36,37); |

InChI-Schlüssel |

AKMZVQWRPQGMSR-UHFFFAOYSA-N |

SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Kanonische SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)O)O)O)S(=O)(=O)O.[Na] |

Andere CAS-Nummern |

51550-25-5 |

Piktogramme |

Irritant |

Synonyme |

2-(3,6-disulfo-8-hydroxynaphthylazo)-1,8-dihydroxynaphthalene-3,6-disulfonate tetrasodium beryllon II |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-3-[[(2R)-1-[[(2S,5S,8S,11R,12S,15S,18S,21R)-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate](/img/structure/B1200165.png)

![8-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B1200175.png)

![1-[(5,6,7-Trimethoxy-1H-indol-2-yl)carbonyl]-3-(chloromethyl)indolin-6-amine](/img/structure/B1200178.png)